BenchChemオンラインストアへようこそ!

Guaiacin

Osteoblast differentiation Alkaline phosphatase Bone metabolism

Guaiacin (CAS 36531-08-5) is an aryltetralin-type lignan with the IUPAC name (6R,7S,8S)-8-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol, molecular formula C20H24O4, and molecular weight 328.40. The compound has been isolated from the bark of Machilus thunbergii Sieb.

Molecular Formula C20H24O4
Molecular Weight 328.4 g/mol
CAS No. 36531-08-5
Cat. No. B150186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuaiacin
CAS36531-08-5
Molecular FormulaC20H24O4
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC1CC2=CC(=C(C=C2C(C1C)C3=CC(=C(C=C3)O)OC)O)OC
InChIInChI=1S/C20H24O4/c1-11-7-14-9-19(24-4)17(22)10-15(14)20(12(11)2)13-5-6-16(21)18(8-13)23-3/h5-6,8-12,20-22H,7H2,1-4H3/t11-,12+,20+/m1/s1
InChIKeyTZAAYUCUPIYQBR-JGRMJRGVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Guaiacin (CAS 36531-08-5): Technical Baseline for Procurement of Aryltetralin Lignan Research Compounds


Guaiacin (CAS 36531-08-5) is an aryltetralin-type lignan with the IUPAC name (6R,7S,8S)-8-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol, molecular formula C20H24O4, and molecular weight 328.40 [1]. The compound has been isolated from the bark of Machilus thunbergii Sieb. et Zucc. (Lauraceae), Machilus wangchiana, Machilus edulis, Cinnamomum philippinense, and Myristica elliptica var. simiarum [2][3]. Commercially available formulations include the (+)-guaiacin enantiomer (CAS 88547-66-4) and racemic guaiacin, with typical research-grade purity specifications ranging from ≥98% to 99.92% by HPLC analysis [4]. The compound belongs to the aryltetralin lignan subclass, structurally characterized by a 1-phenyltetralin skeleton that distinguishes it from bibenzylbutane-type lignans found in the same source organisms [1].

Why Guaiacin Cannot Be Assumed Interchangeable with Other Machilus-Derived Lignans


Guaiacin coexists with multiple structurally distinct lignan subclasses in Machilus species, including bibenzylbutane-type lignans such as meso-dihydroguaiaretic acid, nordihydroguaiaretic acid, and machilin A, as well as other aryltetralin-type lignans such as isoguaiacin and isoguaiacin dimethylether [1]. Despite sharing botanical origin, these compounds exhibit fundamentally divergent biological activity profiles due to structural differences between the aryltetralin skeleton (possessing a fused tetralin ring system) and the bibenzylbutane skeleton (lacking ring fusion) [2]. Direct comparative studies demonstrate that substitution of Guaiacin with bibenzylbutane-type analogs would result in loss of specific activity in osteoblast differentiation assays, while substitution among aryltetralin congeners may yield quantitatively different potency across neuroprotection, anti-inflammatory, and enzyme inhibition endpoints [1]. The compound also demonstrates the most vigorous Wnt/β-catenin signaling activation among 80 screened natural compounds, a screening-level differentiation that cannot be assumed for structural analogs lacking head-to-head comparison data [3].

Quantitative Comparative Evidence for Guaiacin (CAS 36531-08-5): Head-to-Head Performance Against Structural Analogs


Aryltetralin vs. Bibenzylbutane Lignans: Guaiacin Demonstrates Significant ALP Activity While Bibenzylbutane Analogs Show No Effect

In a direct head-to-head comparison of six lignans isolated from Machilus thunbergii, Guaiacin (an aryltetralin-type lignan) significantly increased alkaline phosphatase (ALP) activity in primary mouse osteoblast cultures, whereas the bibenzylbutane-type lignans meso-dihydroguaiaretic acid, nordihydroguaiaretic acid, and machilin A showed little to no effect on ALP activity under identical assay conditions [1]. This structure-activity relationship demonstrates that the aryltetralin skeleton is required for osteoblast differentiation activity in this system.

Osteoblast differentiation Alkaline phosphatase Bone metabolism

Wnt/β-Catenin Signaling Activation: Guaiacin Outperforms 79 Other Compounds in Screening Assay

Guaiacin was screened alongside 80 natural compounds derived from the FDA-approved Drug Library of Selleck using a T-cell factor Reporter Plasmid (TOP)-Flash assay. Among all 80 compounds tested, Guaiacin exhibited the most vigorous ability to promote Wnt/β-Catenin signaling [1]. In mouse cochlear hair cells (HEI-OC1), Guaiacin treatment resulted in up-regulated β-Catenin protein expression, unchanged β-Catenin mRNA expression, and down-regulated TRIM33 expression [1].

Wnt signaling Cochlear hair cell Ototoxicity protection

LPS-Induced NO Production Inhibition: Guaiacin IC50 27.01 μM vs. Licarin A IC50 22.68 μM in Same Study

In a 2024 study evaluating anti-inflammatory constituents from Myristica elliptica var. simiarum, Guaiacin demonstrated inhibition of LPS-induced nitric oxide (NO) generation with an IC50 value of 27.01 ± 2.42 μM. Under identical experimental conditions, licarin A (a structurally related lignan from the same source) exhibited an IC50 of 22.68 ± 2.30 μM, while 4'-hydroxy-5,7,2'-trimethoxyisoflavone and 2'-hydroxygenistein showed IC50 values of 24.18 ± 2.09 μM and 16.39 ± 1.26 μM, respectively [1].

Anti-inflammatory NO inhibition Natural product screening

β-Glucuronidase Release Inhibition: Guaiacin Achieves 42.5–75.6% Inhibition at 10⁻⁵ M in Rat PMNs

In rat polymorphonuclear leukocytes (PMNs) induced by platelet-activating factor (PAF), Guaiacin ((+)-guaiacin, compound 12) demonstrated potent in vitro inhibition of β-glucuronidase release, achieving 42.5–75.6% inhibition at 10⁻⁵ M concentration [1]. The study reported this activity alongside multiple other compounds from Machilus wangchiana, including meso-dihydroguaiaretic acid (compound 13) and hamabiwalactone A (compound 15), which exhibited comparable ranges of inhibition under identical assay conditions.

PAF antagonism β-glucuronidase Neutrophil inflammation

Neuroprotection Against Glutamate-Induced Toxicity: Guaiacin Active at 0.1–10.0 μM Alongside Isoguaiacin and Licarin A

In primary cultures of rat cortical cells exposed to the excitotoxic amino acid L-glutamate (100 μM), (+)-guaiacin demonstrated significant neuroprotective activity at concentrations ranging from 0.1 μM to 10.0 μM . The study evaluated seven lignans isolated from the CH2Cl2 fraction of Machilus thunbergii bark, with isoguaiacin, meso-dihydroguaiaretic acid, and licarin A also showing significant neuroprotective effects within the same concentration range .

Neuroprotection Glutamate excitotoxicity Cortical neurons

ABTS Radical Scavenging Activity: Guaiacin SC50 11.0 μM vs. (-)-Epicatechin SC50 9.5 μM in Machilus obovatifolia Study

In an antioxidant screening study of secondary metabolites from Machilus obovatifolia root, Guaiacin (compound 14) exhibited ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) cation radical-scavenging activity with an SC50 value of 11.0 ± 0.1 μM at 20 minutes [1]. Under identical assay conditions, licarin A (compound 12) showed SC50 = 12.3 ± 1.1 μM, epihenricine B (compound 1) showed SC50 = 11.7 ± 0.5 μM, (±)-syringaresinol (compound 21) showed SC50 = 10.6 ± 0.3 μM, and (-)-epicatechin (compound 23) showed SC50 = 9.5 ± 0.2 μM [1].

Antioxidant ABTS assay Radical scavenging

Guaiacin (CAS 36531-08-5): Validated Research Application Scenarios Based on Quantitative Comparative Evidence


Osteoblast Differentiation Studies Requiring Aryltetralin-Specific Lignan Activity

Guaiacin is specifically indicated for in vitro osteoblast differentiation studies where aryltetralin-type lignan activity is required. Direct comparative data demonstrate that Guaiacin significantly increases alkaline phosphatase activity in primary mouse osteoblast cultures, whereas bibenzylbutane-type lignans (meso-dihydroguaiaretic acid, nordihydroguaiaretic acid, machilin A) from the same Machilus thunbergii source show little to no effect under identical conditions [1]. This structure-activity distinction makes Guaiacin the appropriate positive control or test compound when investigating the osteogenic potential of aryltetralin lignans, and renders bibenzylbutane-type analogs unsuitable substitutes for this application.

Wnt/β-Catenin Signaling Pathway Activation and Cochlear Hair Cell Protection Studies

Guaiacin is the preferred selection for research requiring potent Wnt/β-catenin signaling activation, having been identified as the most vigorous activator among 80 natural compounds screened in a TOP-Flash reporter assay [1]. The compound has been validated to up-regulate β-Catenin protein expression, down-regulate TRIM33 expression, and improve the viability of HEI-OC1 cochlear hair cells treated with or without cisplatin [1]. For researchers investigating otoprotection, hair cell regeneration, or Wnt pathway modulation, this screening-based differentiation provides a quantifiable rationale for prioritizing Guaiacin over other commercially available natural compounds.

Comparative Anti-Inflammatory Studies Involving Multiple Lignan Congeners from Myristica or Machilus Species

Guaiacin is appropriate for inclusion in comparative anti-inflammatory screening panels alongside structural analogs such as licarin A and meso-dihydroguaiaretic acid. The compound has been benchmarked with an IC50 of 27.01 ± 2.42 μM for LPS-induced NO generation inhibition [1] and demonstrates 42.5–75.6% inhibition of PAF-induced β-glucuronidase release at 10⁻⁵ M [2]. These quantifiable endpoints enable researchers to position Guaiacin within structure-activity relationship studies of lignan anti-inflammatory activity and to select appropriate comparator compounds based on empirical potency data rather than structural similarity alone.

Neuroprotection Studies in Primary Cortical Neuron Glutamate Excitotoxicity Models

Guaiacin is validated for use in primary rat cortical neuron cultures exposed to excitotoxic glutamate concentrations, having demonstrated significant neuroprotective activity at concentrations ranging from 0.1 μM to 10.0 μM [1]. This activity range places Guaiacin among the active neuroprotective lignans from Machilus thunbergii, alongside isoguaiacin, meso-dihydroguaiaretic acid, and licarin A [1]. For researchers conducting comparative neuroprotection studies or investigating mechanisms of lignan-mediated neuroprotection, Guaiacin provides a well-characterized aryltetralin-type comparator with established effective concentration range.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Guaiacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.